1-Bromo-2-fluoro-4,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-fluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-fluoro-4,5-dimethoxybenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the benzylic position, leading to the substitution of the bromine atom . This reaction can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This two-step mechanism ensures that the aromaticity of the benzene ring is maintained throughout the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathway and cellular context in which it is involved. Generally, the result of its action would be the substitution of a bromine atom at the benzylic position of an aromatic compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 4,5-dimethoxybenzene. The reaction typically uses bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine or fluorine substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkoxide yields an ether.
Oxidation: Oxidation of methoxy groups can produce quinones.
Reduction: Reduction of bromine or fluorine can yield the corresponding hydrocarbons.
Scientific Research Applications
1-Bromo-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,5-dimethoxybenzene: Similar structure but lacks the fluorine atom.
2-Bromo-1,4-dimethoxybenzene: Similar structure with different substitution pattern.
1,2-Dibromo-4,5-dimethoxybenzene: Contains two bromine atoms instead of one bromine and one fluorine.
Uniqueness
1-Bromo-2-fluoro-4,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGGNHIRTLQXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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